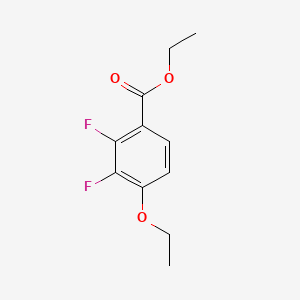

Ethyl 4-ethoxy-2,3-difluorobenzoate

Description

Ethyl 4-ethoxy-2,3-difluorobenzoate (C${10}$H${10}$F$2$O$3$) is a fluorinated benzoate ester characterized by an ethoxy group at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C3) positions of the aromatic ring. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica, Ref: 10-F629075), indicating its niche application as a specialty intermediate in organic synthesis or pharmaceutical research .

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2,3-difluorobenzoate |

InChI |

InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(9(12)10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

ASNJSVKBZPHRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ethyl 4-ethoxy-2,3-difluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Hydrolysis: 4-ethoxy-2,3-difluorobenzoic acid and ethanol.

Reduction: Reduced derivatives of the original ester.

Scientific Research Applications

Ethyl 4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethoxy and difluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Halogenated Derivatives

Ethyl 4-ethoxy-2,3-difluorobenzoate differs from halogenated analogs in electronic and steric properties:

- Electronic Effects : The ethoxy group (electron-donating via resonance) reduces ring electrophilicity compared to electron-withdrawing groups like Cl or Br. This may lower reactivity in electrophilic substitution reactions but improve stability in acidic conditions.

Positional Isomerism and Reactivity

The placement of substituents significantly impacts chemical behavior:

- The ethoxy group at C4 directs further substitution to the ortho/para positions.

- Ethyl 5-bromo-2,3-difluorobenzoate : Bromine at C5 (meta to the ester) introduces a heavy atom effect, which could influence spectroscopic properties (e.g., NMR shifts) and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Ethyl 4-ethoxy-2,3-difluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and research findings related to its efficacy as a therapeutic agent.

Chemical Structure and Properties

Ethyl 4-ethoxy-2,3-difluorobenzoate features a benzene ring substituted with ethoxy and difluoro groups. The presence of these substituents significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Fluorine atoms can be replaced by nucleophiles.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

- Reduction : The compound can be reduced to form different derivatives depending on the reducing agent used.

The mechanism of action for ethyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets within biological systems. The ethoxy and difluoro substituents affect the compound's binding affinity to various enzymes and receptors, modulating biochemical pathways that can lead to therapeutic effects.

Antimicrobial Properties

Research has indicated that ethyl 4-ethoxy-2,3-difluorobenzoate exhibits antimicrobial activity. In vitro studies demonstrated significant inhibition of bacterial growth against various strains, suggesting its potential as an antimicrobial agent. The compound's unique structure may contribute to its effectiveness against resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer properties of ethyl 4-ethoxy-2,3-difluorobenzoate. In a series of assays conducted on cancer cell lines, the compound showed promising cytotoxic effects. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of specific apoptotic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been shown to inhibit certain proteases involved in viral replication, indicating potential applications in antiviral drug development .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of ethyl 4-ethoxy-2,3-difluorobenzoate against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative treatment for bacterial infections.

- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on various cancer cell lines, ethyl 4-ethoxy-2,3-difluorobenzoate demonstrated IC50 values ranging from 15 µM to 25 µM across different cell types, suggesting it may serve as a lead compound for further drug development in oncology .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.